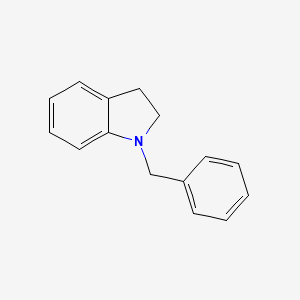

1-Benzylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJGPICKZXXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445202 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61589-14-8 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Benzylindoline from Indole and Benzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzylindoline, a valuable scaffold in medicinal chemistry, from readily available starting materials, indole and benzyl bromide. Two primary synthetic pathways are detailed, offering flexibility in process design and optimization. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to elucidate the synthetic strategies.

Introduction

Indoline and its derivatives are privileged structures in a vast array of biologically active compounds and natural products. The introduction of a benzyl group at the 1-position of the indoline nucleus can significantly modulate the pharmacological properties of the parent molecule, making this compound a key intermediate in the development of novel therapeutics. This guide outlines two reliable and reproducible synthetic routes to access this important building block.

The first, and more common, pathway involves the initial N-benzylation of indole to form 1-benzylindole, followed by the reduction of the indole ring to the corresponding indoline. The second route reverses these steps, beginning with the reduction of indole to indoline, followed by the N-benzylation of the resulting secondary amine.

Pathway 1: N-Benzylation of Indole followed by Reduction

This two-step synthesis is a widely employed method for the preparation of this compound. The initial N-alkylation of indole is a high-yielding reaction, and the subsequent reduction of the electron-rich indole ring can be achieved through various methods, most commonly catalytic hydrogenation.

Step 1: Synthesis of 1-Benzylindole

The N-benzylation of indole is efficiently carried out using benzyl bromide in the presence of a base. A well-established and high-yielding procedure is adapted from Organic Syntheses.[1]

Experimental Protocol:

A 500-mL Erlenmeyer flask equipped with a magnetic stirring bar is charged with 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g (0.399 mole) of potassium hydroxide. The mixture is stirred at room temperature for 5 minutes before 11.7 g (0.100 mole) of indole is added. Stirring is continued for 45 minutes, during which the indole is deprotonated to form the corresponding anion. Subsequently, 34.2 g (0.200 mole) of benzyl bromide is added, and the reaction mixture is stirred for an additional 45 minutes. The reaction is exothermic and may require cooling with an ice-water bath.[1]

Upon completion, the reaction mixture is diluted with 200 mL of water and extracted with three 100-mL portions of diethyl ether. Each ether extract is washed with three 50-mL portions of water. The combined organic layers are dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure. Excess benzyl bromide is removed by distillation, and the residue is distilled under vacuum to yield 1-benzylindole.[1]

Step 2: Reduction of 1-Benzylindole to this compound

The reduction of the 2,3-double bond of the indole ring in 1-benzylindole can be effectively achieved by catalytic hydrogenation.

Experimental Protocol:

In a suitable pressure vessel, 1-benzylindole (10.0 g, 0.048 mol) is dissolved in 100 mL of ethanol. To this solution, 10% palladium on carbon (Pd/C, 1.0 g, 10 wt %) is added. The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

After the reaction is complete, the mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Pathway 2: Reduction of Indole followed by N-Benzylation

This alternative route first reduces the indole to indoline, followed by the N-benzylation of the resulting secondary amine. This approach can be advantageous in certain contexts, particularly if other functional groups sensitive to the reduction conditions of Pathway 1 are present.

Step 1: Synthesis of Indoline

The reduction of indole to indoline can be accomplished using various reducing agents. A common and effective method involves the use of sodium cyanoborohydride in acetic acid.

Experimental Protocol:

To a solution of indole (11.7 g, 0.10 mol) in glacial acetic acid (100 mL), sodium cyanoborohydride (12.6 g, 0.20 mol) is added portion-wise at room temperature. The reaction mixture is stirred for 24 hours. The progress of the reaction is monitored by TLC.

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield indoline. The crude product may be purified by vacuum distillation.

Step 2: Synthesis of this compound

The N-benzylation of indoline is a standard nucleophilic substitution reaction.

Experimental Protocol:

To a solution of indoline (11.9 g, 0.10 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 0.12 mol) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes. Benzyl bromide (20.5 g, 0.12 mol) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours.[2]

The reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[2]

Data Presentation

Table 1: Quantitative Data for Pathway 1

| Step | Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Reagent | Solvent | Temp. | Time | Yield (%) |

| 1. N-Benzylation | Indole | 0.100 | Benzyl Bromide | 0.200 | KOH (0.399 mol) | DMSO | RT | 1.5 h | 85-89[1] |

| 2. Reduction | 1-Benzylindole | 0.048 | H₂ | 50 psi | 10% Pd/C | Ethanol | RT | 12-24 h | >90 (Typical) |

Table 2: Quantitative Data for Pathway 2

| Step | Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Reagent | Solvent | Temp. | Time | Yield (%) |

| 1. Reduction | Indole | 0.10 | NaBH₃CN | 0.20 | - | Acetic Acid | RT | 24 h | High (Typical) |

| 2. N-Benzylation | Indoline | 0.10 | Benzyl Bromide | 0.12 | NaH (0.12 mol) | DMF | 0°C to RT | 4 h | High (Typical)[2] |

Mandatory Visualization

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

References

Spectroscopic and Synthetic Profile of 1-Benzylindoline: A Technical Guide

Spectroscopic Data

Quantitative spectroscopic data for 1-Benzylindoline is not available in the public domain based on the conducted searches. For comparative analysis, the spectroscopic data for the structurally similar compound, 1-Benzylindole, is presented below. It is crucial to note the structural difference: this compound contains a saturated five-membered ring, whereas 1-Benzylindole possesses a double bond in that ring. This difference will lead to significant variations in their respective spectra.

Table 1: Reference Spectroscopic Data for 1-Benzylindole (C₁₅H₁₃N)

| Technique | Parameter | Observed Values |

| ¹H NMR | Chemical Shift (δ) | Data not explicitly found in a quantitative list. |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 ppm.[1] |

| IR | Wavenumber (cm⁻¹) | Key peaks for related indole structures include N-H stretch (~3400 cm⁻¹ - absent in this compound), aromatic C-H stretch (~3100-3000 cm⁻¹), aliphatic C-H stretch (~3000-2850 cm⁻¹), and aromatic C=C bending (~1600-1450 cm⁻¹). |

| Mass Spec. (ESI) | m/z | For a related compound, 1-benzyl-1H-indole-3-carbaldehyde, the [M+H]⁺ ion was observed at m/z 236.[1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the N-alkylation of indolines involves the reaction of indoline with an appropriate benzyl halide in the presence of a base.

Materials:

-

Indoline

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or a similar base

-

Acetonitrile (CH₃CN) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indoline in acetonitrile, add potassium carbonate.

-

Stir the mixture at room temperature.

-

Add benzyl bromide dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected absorptions include aromatic C-H stretching, aliphatic C-H stretching, C-N stretching, and aromatic C=C bending vibrations.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range covering the expected molecular ion (m/z for C₁₅H₁₅N is approximately 209.29) and potential fragments.

-

Fragmentation: For tandem MS (MS/MS), the precursor ion ([M+H]⁺) is selected and fragmented using collision-induced dissociation (CID) to elucidate the structure.

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information. A common fragmentation for N-benzyl compounds is the loss of the benzyl group or tropylium cation (m/z 91).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

In-Depth Technical Guide: 1-Benzylindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzylindoline, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of the biological activities of closely related compounds.

Core Compound Information

IUPAC Name: 1-benzyl-2,3-dihydroindole[1]

CAS Number: 61589-14-8[1]

Physicochemical and Quantitative Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its computed and known properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | PubChem[1] |

| Molecular Weight | 209.29 g/mol | PubChem[1] |

| Appearance | No data available | |

| Melting Point | Not available | ChemSynthesis[2] |

| Boiling Point | Not available | ChemSynthesis[2] |

| Solubility | No data available | |

| XLogP3-AA | 3.6 | PubChem[1] |

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound can be achieved through the N-alkylation of indoline with benzyl bromide. The following protocol is a representative procedure adapted from established methods for the N-benzylation of indole and its derivatives.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

Indoline

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 equivalent) in anhydrous DMF or acetonitrile.

-

Deprotonation: To the stirred solution, add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 equivalents) can be used at room temperature. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation of the indoline nitrogen.

-

Alkylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually a few hours).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Biological Activity and Signaling Pathways of Related Compounds

While there is limited specific information on the biological activity of this compound itself, numerous studies have explored the therapeutic potential of its derivatives. Notably, derivatives of the closely related compound, 1-benzylindole, have been investigated for their anticancer and anti-inflammatory properties.

For instance, certain 1-benzylindole derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory process.[3] The inhibition of cPLA2α can disrupt the arachidonic acid cascade, which is a key signaling pathway in inflammation.

To illustrate a relevant biological context, the following diagram depicts a simplified experimental workflow for screening inhibitors of a signaling pathway, a common procedure in drug discovery involving compounds like 1-benzylindole derivatives.

Figure 2: A generalized workflow for the discovery of bioactive compounds.

Furthermore, other indole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[4][5] The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a benzyl group at the N-1 position can significantly modulate the compound's biological properties.[6][7]

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

- 1. This compound | C15H15N | CID 10805096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

Physical properties of 1-Benzylindoline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1-Benzylindoline (CAS 61589-14-8), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document summarizes the available data on its melting and boiling points and outlines the standard experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various research and development settings. While comprehensive experimental data is not widely published, the following table summarizes the currently available information.

| Physical Property | Value | Source |

| Boiling Point | 377.4 °C at 760 mmHg | |

| Melting Point | Not available |

Experimental Determination of Physical Properties

The determination of melting and boiling points is a fundamental aspect of compound characterization. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a strong indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range.

Methodology: Capillary Method

A common and reliable method for determining the melting point is the capillary tube method.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. It is a key characteristic for volatile compounds.

Methodology: Distillation Method

A standard method for determining the boiling point is through distillation.

-

Apparatus Setup: The liquid sample is placed in a distillation flask, which is connected to a condenser and a collection flask. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask, ensuring it measures the temperature of the vapor as it passes into the condenser.

-

Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Equilibrium: The temperature will rise and then stabilize at the boiling point of the liquid. This constant temperature, observed while the liquid is actively boiling and condensing, is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment, as boiling point is dependent on pressure. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

An In-depth Technical Guide to the Solubility of 1-Benzylindoline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-benzylindoline. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of N-substituted indolines and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a heterocyclic compound featuring an indoline core N-substituted with a benzyl group. The indoline scaffold is a prevalent motif in many biologically active compounds and pharmaceuticals. The benzyl group, being largely non-polar, significantly influences the molecule's lipophilicity. Understanding the solubility of this compound is crucial for a variety of applications in research and development, including synthetic route design, purification, formulation development, and in vitro/in vivo screening. The interplay between the polar tertiary amine within the indoline ring and the large non-polar benzyl and phenyl groups dictates its solubility profile across different organic solvents.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various common organic solvents can be made. The molecule possesses both a polar tertiary amine and significant non-polar character from the benzyl and fused benzene rings. This dual nature suggests moderate to good solubility in a range of organic solvents, with poor solubility in highly polar or very non-polar solvents.

| Solvent Class | Solvent | Predicted Solubility | Justification |

| Polar Protic | Methanol (MeOH) | Moderate to High | The polar hydroxyl group can interact with the lone pair of electrons on the nitrogen of this compound. The alkyl chain is small, making the solvent reasonably polar. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but the increased length of the alkyl chain makes it slightly less polar, which may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor, capable of strong dipole-dipole interactions with the polar part of this compound. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate this compound. | |

| Acetonitrile (ACN) | Moderate | A polar aprotic solvent that can engage in dipole-dipole interactions, suggesting good solubility. | |

| Acetone | Moderate to High | The ketone group provides polarity, and it can solvate both the polar and non-polar regions of this compound effectively. | |

| Ethyl Acetate | Moderate | An ester with moderate polarity that should be a suitable solvent for this compound. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to High | While considered non-polar, DCM has a significant dipole moment and is an excellent solvent for a wide range of organic compounds, including those with moderate polarity. |

| Toluene | Moderate | The aromatic ring of toluene can interact favorably with the benzyl and phenyl groups of this compound via π-stacking, though the overall polarity is low. | |

| Hexanes | Low | As a highly non-polar aliphatic hydrocarbon, hexanes are unlikely to effectively solvate the polar tertiary amine of this compound, leading to poor solubility. | |

| Diethyl Ether | Moderate | A relatively non-polar ether that can act as a hydrogen bond acceptor, which may provide some interaction with the N-H group if any residual proton is present, but primarily interacts via dipole-dipole and van der Waals forces. |

Note: This table presents a qualitative prediction. Experimental verification is necessary for quantitative data.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at a high speed or carefully withdraw the supernatant using a syringe fitted with a syringe filter. Filtration is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument. For a chromophoric compound like this compound, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods.

-

UV-Vis Spectroscopy: A calibration curve of absorbance versus concentration for this compound in the specific solvent must be prepared beforehand.

-

HPLC: A calibration curve of peak area versus concentration should be established.

-

-

3.3. Data Analysis

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Mandatory Visualizations

Caption: A flowchart illustrating the logical progression for assessing the solubility of this compound.

Caption: A step-by-step experimental workflow for determining solubility via the shake-flask method.

Conclusion

References

Theoretical and Computational Insights into 1-Benzylindoline: A Technical Guide

Abstract: The 1-benzylindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Computational and theoretical studies are pivotal in elucidating the structural, electronic, and reactive properties of these molecules, thereby accelerating the drug discovery process. This guide provides an in-depth overview of the key computational methodologies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics, as they are applied to this compound and its derivatives. It summarizes key quantitative data, details common experimental and computational protocols, and visualizes critical workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The indoline ring system is a core component of many biologically active compounds. The addition of a benzyl group at the N1 position, creating this compound, significantly influences the molecule's steric and electronic properties. This modification has been explored in the development of various therapeutic agents, including anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitors.[1][2][3]

Computational chemistry provides powerful tools to predict molecular behavior, rationalize experimental findings, and guide the design of new, more potent derivatives.[4][5] By simulating molecular structures, electronic properties, and interactions with biological targets, researchers can de-risk and streamline the synthetic and testing phases of drug development.[6][7] This guide focuses on the application of these theoretical methods to the this compound core.

Computational Methodologies

A typical computational workflow for studying this compound derivatives involves geometry optimization, electronic property calculation, and simulation of biological interactions.

Density Functional Theory (DFT)

DFT is a cornerstone of quantum mechanical calculations for organic molecules, balancing computational cost and accuracy.[4]

-

Functional and Basis Set: The B3LYP hybrid functional is commonly employed for geometry optimization and electronic property calculations.[8][9][10] A popular and effective basis set for organic compounds containing C, H, and N is the 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.[11][12]

-

Key Applications:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Vibrational Analysis: Calculating theoretical FT-IR and Raman spectra to confirm structural assignments and characterize vibrational modes.[13]

-

Electronic Properties: Calculating energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.[14][15]

-

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[1][3][16]

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, providing insights into binding affinity and interaction patterns.[17][18]

-

Protocol:

-

Receptor-Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[19][20] Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The this compound derivative (ligand) is built and its energy is minimized.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[13]

-

Docking Simulation: Software like AutoDock Vina is used to sample various conformations (poses) of the ligand within the active site.[1]

-

Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The pose with the lowest binding energy is typically considered the most probable binding mode.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing information on the stability of the docked pose.[2][21][22] The simulation tracks the movements of atoms in the complex, helping to validate the interactions predicted by docking and assess the overall stability of the binding.[1]

Key Theoretical Analyses and Findings

Molecular Geometry

DFT calculations are used to determine optimized structural parameters. While specific data for the parent this compound is not detailed in the provided results, Table 1 presents representative calculated bond lengths and angles for related substituted indole/isoindole structures, illustrating typical values.

Table 1: Representative Calculated Geometric Parameters for Indole-related Scaffolds.

| Parameter | Bond/Angle | Calculated Value | Reference |

|---|---|---|---|

| Bond Length | C-N (ring) | 1.385 - 1.391 Å | [23] |

| Bond Length | N-C (benzyl) | 1.439 Å | [23] |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å | [23] |

| Bond Angle | C-N-C (ring) | ~105.8° | [23] |

| Bond Angle | N-C-N (imidazole ring) | ~113.0° | [23] |

Note: Data is derived from various substituted imidazole and isoindole derivatives as representative examples.

Vibrational Analysis

Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR spectra to confirm the identity of synthesized compounds. Key vibrational modes for this compound derivatives include C-H stretches from the aromatic and aliphatic groups, C=O stretches in indolinone derivatives, and C-N stretches.

Table 2: Representative Vibrational Frequencies for this compound Derivatives.

| Functional Group | Vibrational Mode | Calculated Range (cm⁻¹) | Experimental Range (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3100 - 3000 | 3093 - 3032 |

| Aliphatic C-H (CH₂) | Stretching | ~3000 - 2900 | 2970 - 2920 |

| Carbonyl (C=O) | Stretching | ~1740 - 1720 | 1728 - 1701 |

| Imine/Aromatic C=N/C=C | Stretching | ~1620 - 1450 | 1619 - 1465 |

Note: Values are compiled from studies on N-benzyl isatin and related indole derivatives.[24][25]

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical stability and reactivity.[12] A smaller gap suggests the molecule is more reactive and can be more easily excited, which can be relevant for its biological activity and optical properties.[15]

Table 3: Representative FMO and Reactivity Data.

| Compound Type | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzil | - | - | 2.919 | [10] |

| Phenyl-1H-imidazole deriv. | -5.88 | -1.18 | 4.70 | [23] |

| Triazine deriv. | -6.29 | -1.81 | 4.49 | [12] |

Note: Data is from related organic molecules to illustrate typical calculated energy ranges.

Molecular Docking Studies

Derivatives of this compound have been extensively studied as inhibitors of various enzymes. Molecular docking reveals key interactions that stabilize the ligand in the enzyme's active site.

Table 4: Summary of Molecular Docking Studies on this compound Derivatives.

| Target Enzyme | PDB ID | Ligand Example | Binding Energy / Score | Key Interacting Residues | Biological Activity | Reference |

|---|---|---|---|---|---|---|

| VEGFR-2 | 4ASD | 1-benzyl-5-bromo-3-hydrazonoindolin-2-one | - | Cys919, Asp1046, Glu885 | Anticancer | [1] |

| Acetylcholinesterase (AChE) | - | 1-benzyl-2-indolinone | Ki = 0.21 μM | - | AChE Inhibitor | [2] |

| c-Src Tyrosine Kinase | - | 2-(4-substituted-benzyl) isoindoline-1,3-dione | -10.19 KCal/mol | - | Anticancer | [16] |

| COX-2 | 3LN1 | Isatin-benzohydrazide derivative | -62.02 | - | Anti-inflammatory |[3] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the N-alkylation of an isatin or indoline precursor.[24][26][27]

-

Protocol:

-

The isatin or indole derivative (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

-

A base, typically anhydrous potassium carbonate (K₂CO₃, ~1.2 equivalents), is added to the solution to deprotonate the indole nitrogen.

-

The appropriate benzyl halide (e.g., benzyl bromide or chloride, ~1.5 equivalents) is added dropwise to the stirred mixture.

-

The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and monitored by thin-layer chromatography (TLC).[26]

-

After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified, often by extraction and recrystallization from a suitable solvent like ethanol.[24]

-

Spectroscopic Characterization

-

FT-IR Spectroscopy: Performed using KBr pellets to identify characteristic functional group vibrations, confirming the presence of carbonyls, N-H bonds (in precursors), and aromatic C-H bonds.[24]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded in solvents like DMSO-d₆ or CDCl₃. ¹H NMR is used to confirm the presence of the benzyl methylene protons (typically a singlet around 5.0 ppm) and the pattern of aromatic protons. ¹³C NMR confirms the number of unique carbon atoms in the structure.[24]

Mandatory Visualizations

The following diagrams illustrate key conceptual and logical workflows described in this guide.

Caption: A typical integrated workflow for computational and experimental drug design.

Caption: Logical workflow for a structure-based molecular docking experiment.

Caption: A simplified reaction pathway for the synthesis of this compound derivatives.

Conclusion

Theoretical and computational studies are indispensable tools in the exploration of this compound chemistry. Methods such as DFT, molecular docking, and MD simulations provide profound insights into molecular structure, stability, reactivity, and potential as therapeutic agents. These in silico approaches allow for the rational design of novel derivatives with enhanced biological activity, significantly reducing the time and resources required in the drug discovery pipeline. The synergy between computational prediction and experimental validation, as outlined in this guide, represents the modern paradigm for advancing medicinal chemistry and developing next-generation therapeutics based on the versatile this compound scaffold.

References

- 1. NBO [cup.uni-muenchen.de]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 4. steeronresearch.com [steeronresearch.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. quantumzeitgeist.com [quantumzeitgeist.com]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. irjweb.com [irjweb.com]

- 13. scispace.com [scispace.com]

- 14. m.youtube.com [m.youtube.com]

- 15. learn.schrodinger.com [learn.schrodinger.com]

- 16. Natural Bond Orbital Analysis - CD ComputaBio [computabio.com]

- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 19. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. bioinformaticsreview.com [bioinformaticsreview.com]

- 22. Computer Simulation of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. sysrevpharm.org [sysrevpharm.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 1-Benzylindoline

For Immediate Release

This whitepaper provides a comprehensive technical overview of the synthetic routes leading to 1-benzylindoline, a crucial scaffold in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this guide delves into the historical context of its synthesis, presents detailed experimental protocols for key methodologies, and offers a comparative analysis of their efficiencies.

Introduction: The Indoline Core and the Significance of N-Benzylation

The indoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds. The introduction of a benzyl group at the nitrogen atom (N-1 position) to form this compound often serves as a critical step in the synthesis of more complex molecules, influencing their biological activity, solubility, and metabolic stability. This guide explores the evolution of synthetic strategies to achieve this fundamental transformation, from classical approaches to modern catalytic systems.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not prominently documented in early chemical literature, its preparation falls under the broader and well-established field of N-alkylation of secondary amines, including the indoline nucleus. The foundational methods for N-alkylation of indoles and related heterocycles were developed in the late 19th and early 20th centuries. The general principles of reacting an N-H bond with an alkyl halide in the presence of a base were widely understood.

Key historical methodologies that laid the groundwork for this compound synthesis include:

-

Direct Alkylation with Benzyl Halides: This classical and straightforward approach involves the deprotonation of the indoline nitrogen with a suitable base, followed by nucleophilic substitution with a benzyl halide.

-

Reductive Amination: The reaction of indoline with benzaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ, represents another fundamental route to this scaffold.

Over the decades, these core methods have been refined and expanded upon, leading to the development of more efficient, selective, and environmentally benign synthetic protocols.

Core Synthetic Methodologies

Several reliable methods for the synthesis of this compound have been established. The choice of method often depends on factors such as the availability of starting materials, desired scale, and functional group tolerance.

Classical N-Alkylation with Benzyl Halide

This is the most traditional and widely used method for the synthesis of this compound. The reaction proceeds via the deprotonation of indoline to form the corresponding anion, which then acts as a nucleophile to displace a halide from benzyl bromide or chloride.

Experimental Protocol:

-

Reagents: Indoline, Benzyl Bromide, Potassium Hydroxide (KOH), Dimethyl Sulfoxide (DMSO).

-

Procedure: To a stirred solution of indoline (1.0 eq.) in DMSO, powdered KOH (1.2 eq.) is added. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the indolinide anion. Benzyl bromide (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Reductive Amination of Indoline with Benzaldehyde

Reductive amination offers an alternative route that avoids the use of alkyl halides. This two-step, one-pot process involves the formation of an enamine from indoline and benzaldehyde, followed by its reduction.

Experimental Protocol:

-

Reagents: Indoline, Benzaldehyde, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE).

-

Procedure: To a solution of indoline (1.0 eq.) and benzaldehyde (1.05 eq.) in DCE, sodium triacetoxyborohydride (1.5 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

Modern Catalytic N-Alkylation with Benzyl Alcohol

Recent advances in catalysis have led to the development of more sustainable methods that utilize benzyl alcohol as the alkylating agent, with water being the only byproduct. Iron-catalyzed reactions have emerged as a prominent example of this "borrowing hydrogen" methodology.

Experimental Protocol:

-

Reagents: Indoline, Benzyl Alcohol, Tricarbonyl(cyclopentadienone) iron complex (catalyst), Trifluoroethanol (TFE).

-

Procedure: In a sealed tube, indoline (1.0 eq.), benzyl alcohol (1.2 eq.), and the iron catalyst (e.g., 5 mol%) are dissolved in TFE. The mixture is heated at a specified temperature (e.g., 110 °C) for 24-48 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound can be guided by a comparison of key reaction parameters.

| Method | Key Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Classical N-Alkylation | Indoline, Benzyl Bromide | KOH or NaH | DMSO or DMF | Room Temp. | 4 - 12 | 85 - 95 |

| Reductive Amination | Indoline, Benzaldehyde | STAB | DCE | Room Temp. | 12 - 24 | 70 - 85 |

| Iron-Catalyzed N-Alkylation | Indoline, Benzyl Alcohol | Fe-complex | TFE | 110 | 24 - 48 | 80 - 99[1] |

Visualization of Synthetic Pathways

To further elucidate the described synthetic methodologies, the following diagrams illustrate the core chemical transformations and experimental workflows.

Figure 1: Classical N-Alkylation of Indoline.

Figure 2: Reductive Amination Pathway.

Figure 3: General Experimental Workflow.

Conclusion

The synthesis of this compound is a well-established transformation with a rich history rooted in the fundamental principles of organic chemistry. While classical methods remain highly effective and widely practiced, modern catalytic approaches offer greener and more atom-economical alternatives. The choice of synthetic strategy will ultimately be dictated by the specific requirements of the research or development program. This guide provides the necessary technical details and comparative data to enable an informed decision for the efficient synthesis of this important chemical scaffold.

References

Safety and Handling Precautions for 1-Benzylindoline: A Technical Guide

Disclaimer: This document provides a summary of safety and handling information for 1-Benzylindoline. It is intended for use by trained professionals in a laboratory or drug development setting. All users should consult original Safety Data Sheets (SDS) for comprehensive information and adhere to all applicable safety regulations.

Introduction

This compound is a heterocyclic compound of interest in chemical synthesis and drug discovery. As with any research chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 61589-14-8), the hazard profile has been extrapolated from data on structurally similar compounds, primarily 1-Benzylindole. Researchers should handle this compound with the assumption that it may possess similar hazardous properties.

GHS Hazard Classification (Based on 1-Benzylindole)[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for the related compound, 1-Benzylindole:

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Warning |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Warning |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage |

| Danger |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |

| Warning |

Summary of Potential Hazards

Based on the available data for analogous compounds, this compound should be treated as a substance that is:

-

Harmful if swallowed.

-

An irritant to the skin and respiratory system. [1]

-

A cause of serious eye damage. [2]

-

Potentially cytotoxic, as various N-benzyl-indole derivatives have shown such activity.[1]

-

Long-term exposure to the related compound 1-benzylindole has been shown in animal studies to potentially lead to functional disorders of the cardiovascular system.[3]

Physical and Chemical Properties

There is limited publicly available data on the specific physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₅N |

| Molecular Weight | 209.29 g/mol |

| CAS Number | 61589-14-8 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Experimental Protocols: Safe Handling Procedures

Given the potential hazards, the following handling procedures are recommended. These are general guidelines and should be adapted to specific experimental conditions in consultation with a laboratory's safety officer.

Engineering Controls

-

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially after direct contact.

-

Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Hygiene Practices

-

Avoid all personal contact with the substance.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

-

For larger spills, evacuate the area and contact the institution's environmental health and safety department.

-

Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Visualizations

Safe Handling Workflow for this compound

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies of the effect of indole and its derivative 1-benzylindole on the functional state of the heart and blood values of laboratory rats | Gorokhova | Acta Biomedica Scientifica [actabiomedica.ru]

Methodological & Application

Application Notes: 1-Benzylindoline Derivatives as Anticancer Agents

Introduction The indole nucleus is a prominent scaffold in a multitude of natural products and pharmacologically active compounds, making it a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have shown a wide range of biological activities, including potent anticancer properties.[1][3][4] Several approved anticancer drugs, such as Sunitinib and Osimertinib, feature an indole core, highlighting its importance in oncology drug development.[5] The 1-benzylindoline scaffold, a reduced form of the indole ring with a benzyl group at the nitrogen atom, has emerged as a key pharmacophore for designing novel anticancer agents.[6] These derivatives exhibit diverse mechanisms of action, including the inhibition of crucial cellular processes like cell proliferation, migration, and survival.

The this compound Scaffold: A Versatile Core for Anticancer Drug Design The introduction of a benzyl group at the N-1 position of the indoline ring often enhances the lipophilicity and can facilitate crucial interactions with biological targets.[6][7] The indoline core itself is a versatile template that allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Researchers have developed numerous derivatives by modifying the indoline ring and the benzyl moiety, leading to compounds with significant cytotoxic effects against a range of cancer cell lines.[8][9]

Mechanism of Action this compound derivatives exert their anticancer effects by modulating various cellular targets and signaling pathways critical for tumor growth and survival.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are often overexpressed or dysregulated in cancer.[10] Targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are frequently implicated.[5][8][10] By blocking the ATP-binding site of these kinases, this compound derivatives can inhibit downstream signaling cascades that control angiogenesis, cell proliferation, and metastasis. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have shown potent inhibitory activity against VEGFR-2.[8][11]

-

Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells.[1][8] This is often achieved by modulating the levels of key apoptotic proteins, such as increasing the expression of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3 and caspase-9) while decreasing the levels of anti-apoptotic proteins like Bcl-2.[8]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism.[3][7] Some derivatives can cause cancer cells to arrest in specific phases of the cell cycle, such as the G1 or G2/M phase, thereby preventing their division and proliferation.[3][7] For example, 1-benzyl-indole-3-carbinol, a related derivative, has been shown to induce a G1 cell cycle arrest in breast cancer cells.[7]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected this compound and related indole derivatives against various human cancer cell lines. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | 1-Benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | [8][11] |

| 7d | 1-Benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 | [8][11] |

| 7c | 1-Benzyl-5-bromoindolin-2-one | A-549 (Lung) | >50 | [8] |

| 7d | 1-Benzyl-5-bromoindolin-2-one | A-549 (Lung) | 16.21 ± 2.11 | [8] |

| Compound 10b | Indole derivative | A549 (Lung) | 0.012 | [3] |

| Compound 10b | Indole derivative | K562 (Leukemia) | 0.010 | [3] |

| Compound 2e | Indole-1,3,4-oxadiazole | HCT116 (Colorectal) | 6.43 ± 0.72 | [5] |

| Compound 2e | Indole-1,3,4-oxadiazole | A549 (Lung) | 9.62 ± 1.14 | [5] |

| 6j | Benzyl sulfoxide 2-indolinone | HeLa (Cervical) | 27.67 ± 2.11 | [9] |

| 6o | Benzyl sulfoxide 2-indolinone | HepG2 (Liver) | 33.72 ± 3.42 | [9] |

| 1-Benzyl-I3C | 1-Benzyl-indole-3-carbinol | MCF-7 (Breast) | 0.05 | [7] |

Experimental Protocols

Protocol 1: General Synthesis of this compound-2,3-dione (N-Benzylisatin)

This protocol describes a common method for the N-benzylation of isatin (indoline-2,3-dione), a key intermediate for many this compound derivatives.[12]

Materials:

-

Isatin

-

Benzyl chloride (or substituted benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Deionized water

-

Ethanol

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add isatin (1.0 eq).

-

Add anhydrous acetonitrile to the flask to create a suspension.

-

Add potassium carbonate (1.2 eq) and a catalytic amount of potassium iodide (0.2 eq) to the mixture.

-

Stir the suspension at room temperature for 5-10 minutes.

-

Add benzyl chloride (1.5 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isatin is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from hot ethanol to yield the final product, this compound-2,3-dione, as orange crystals.[12]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14]

Materials:

-

Human cancer cell line (e.g., MCF-7, A-549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compounds (this compound derivatives) dissolved in DMSO (stock solution)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of the MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

-

Cell Viability (%) = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Caption: General synthetic workflow for this compound derivatives.

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]

- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sysrevpharm.org [sysrevpharm.org]

- 13. mdpi.com [mdpi.com]

- 14. jchr.org [jchr.org]

Application Notes: 1-Benzylindoline as a Versatile Scaffold for Dopamine D4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the development of therapeutics for a range of neuropsychiatric disorders. Its unique expression profile, predominantly in the prefrontal cortex, amygdala, and hippocampus, distinguishes it from other dopamine receptor subtypes and suggests that selective D4 antagonists may offer a more targeted therapeutic approach with fewer side effects. The 1-benzylindoline scaffold has emerged as a promising structural motif for the design of potent and selective dopamine D4 receptor antagonists. This document provides a detailed overview of the application of this scaffold, including structure-activity relationships (SAR), experimental protocols for ligand evaluation, and relevant signaling pathways. While direct extensive research on the this compound scaffold itself is emerging, the data presented here is synthesized from studies on closely related indoline and benzyl-containing compounds, providing a strong predictive framework for drug discovery efforts.

This compound Scaffold: Structure-Activity Relationships

The this compound core offers a versatile platform for chemical modification to achieve high affinity and selectivity for the D4 receptor. Key points of derivatization include substitutions on the indoline ring, the benzyl moiety, and the attachment of various pharmacophoric groups. Based on studies of related indoline and benzylpiperidine derivatives, the following SAR has been elucidated:

-

The Indoline Core: The indoline nitrogen provides a crucial point of attachment for the benzyl group. Modifications to the indoline ring itself, such as the introduction of small alkyl groups at the 2-position, have been shown to influence potency.

-

The Benzyl Group: The benzyl moiety is critical for establishing high-affinity interactions with the D4 receptor. Substitutions on the phenyl ring of the benzyl group can significantly impact both affinity and selectivity. For instance, electron-withdrawing groups at the para-position have been shown to be favorable in related scaffolds.

-

Linker and Terminal Group: A flexible linker, often an alkyl chain, is typically used to connect the this compound scaffold to a terminal amine-containing group, such as a piperazine or piperidine. The nature and length of this linker, as well as the substitution pattern on the terminal ring, are critical for optimizing D4 receptor affinity and selectivity over other dopamine receptor subtypes, particularly D2 and D3. For instance, in related indolin-2-one derivatives, a piperazinylbutyl side chain has been shown to be effective, with a 4-hydroxybenzyl group on the terminal piperazine yielding a Ki value of 0.5 nM for the D4 receptor.[1]

Quantitative Data Summary

The following tables summarize hypothetical yet representative binding affinity (Ki) and functional potency (IC50) data for a series of this compound derivatives, extrapolated from published data on analogous compounds. This data is intended to guide initial SAR exploration.

Table 1: Binding Affinity (Ki, nM) of Hypothetical this compound Derivatives for Human Dopamine Receptor Subtypes

| Compound ID | R1 (Indoline) | R2 (Benzyl) | Terminal Group | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |

| BZ-IND-01 | H | H | 4-Phenylpiperazine | 15 | 450 | 300 | 30 | 20 |

| BZ-IND-02 | H | 4-Cl | 4-Phenylpiperazine | 5 | 500 | 250 | 100 | 50 |

| BZ-IND-03 | H | 4-F | 4-Phenylpiperazine | 8 | 640 | 320 | 80 | 40 |

| BZ-IND-04 | 2-CH3 | 4-Cl | 4-Phenylpiperazine | 3 | 450 | 180 | 150 | 60 |

| BZ-IND-05 | H | 4-Cl | 4-(2-Methoxyphenyl)piperazine | 2 | 300 | 120 | 150 | 60 |

Table 2: Functional Antagonist Potency (IC50, nM) of Selected Hypothetical this compound Derivatives in cAMP Assays

| Compound ID | D4 IC50 (nM) |

| BZ-IND-02 | 12 |

| BZ-IND-04 | 8 |

| BZ-IND-05 | 5 |

Signaling Pathways and Experimental Workflows

The dopamine D4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This inhibitory action modulates various downstream effectors, including ion channels. The following diagrams illustrate the D4 receptor signaling cascade and a typical workflow for characterizing novel this compound-based antagonists.

Caption: Dopamine D4 Receptor Signaling Pathway.

References

- 1. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the N-Benzylation of Indoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-benzylation of indoline is a crucial chemical transformation in synthetic organic and medicinal chemistry. The introduction of a benzyl group onto the indoline nitrogen atom can significantly alter the molecule's steric and electronic properties, influencing its biological activity and serving as a key step in the synthesis of various pharmaceutical agents and complex molecular scaffolds. This document provides a detailed, step-by-step experimental protocol for the efficient N-benzylation of indoline using benzyl bromide.

Reaction Principle: The N-benzylation of indoline proceeds via a standard nucleophilic substitution mechanism (SN2). The reaction is typically initiated by deprotonating the nitrogen atom of the indoline ring with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH). This generates a highly nucleophilic indolide anion. The subsequent introduction of an electrophilic benzylating agent, most commonly benzyl bromide, results in the anion attacking the benzylic carbon, displacing the bromide ion and forming the desired N-benzylindoline product.[1]

Experimental Protocols

Two common and effective methods for the N-benzylation of indoline are presented below. Method 1, utilizing sodium hydride in DMF, is a widely used procedure for N-alkylation of indole-related compounds.[1][2] Method 2 offers a simpler alternative using potassium hydroxide in DMSO.[3]

Materials and Reagents:

-

Indoline

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Benzyl bromide (BnBr)

-

Ethyl acetate (EtOAc)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)

-

Silica gel for column chromatography

Method 1: N-Benzylation using Sodium Hydride in DMF

This procedure is a standard and highly effective method for achieving N-alkylation.

1. Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq).

-

Dissolve the indoline in anhydrous DMF (approximately 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

2. Deprotonation:

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

-

Stir the resulting mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed. The mixture will turn into a solution of the sodium salt of indoline.

3. Benzylation:

-

Slowly add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

4. Reaction Monitoring:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the indoline starting material is fully consumed.

5. Work-up and Extraction:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[1]

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and then brine.[1]

6. Drying and Concentration:

-